(3-Methyl-5-(methylthio)phenyl)boronic acid
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Overview
Description
(3-Methyl-5-(methylthio)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methyl group and a methylthio group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the reaction of 3-methyl-5-(methylthio)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions generally involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent the hydrolysis of sensitive intermediates.
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-5-(methylthio)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or specific catalysts.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.
Protodeboronation: Acids (e.g., HCl) or specific catalysts designed for boron removal.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
Chemistry: (3-Methyl-5-(methylthio)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling . These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: Boronic acids, including this compound, have been explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful in the design of protease inhibitors .
Industry: In the industrial sector, boronic acids are used in the production of polymers, sensors, and as building blocks for advanced materials. Their ability to form stable complexes with diols makes them valuable in the development of sensors for glucose and other carbohydrates .
Mechanism of Action
The mechanism by which (3-Methyl-5-(methylthio)phenyl)boronic acid exerts its effects is primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step that is crucial for the formation of the carbon-carbon bond . Additionally, its potential as an enzyme inhibitor involves the formation of a covalent bond with the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Methylphenylboronic acid
- 4-Methylphenylboronic acid
- 3-Methyl-5-(methylthio)phenylboronic acid
Comparison: (3-Methyl-5-(methylthio)phenyl)boronic acid is unique due to the presence of both a methyl and a methylthio group on the phenyl ring. This substitution pattern can influence its reactivity and selectivity in chemical reactions compared to other boronic acids. For example, the electron-donating effects of the methylthio group can enhance the nucleophilicity of the boronic acid, making it more reactive in Suzuki-Miyaura coupling reactions .
Properties
Molecular Formula |
C8H11BO2S |
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Molecular Weight |
182.05 g/mol |
IUPAC Name |
(3-methyl-5-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO2S/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5,10-11H,1-2H3 |
InChI Key |
VJSVGRUZOMBEIW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)SC)C)(O)O |
Origin of Product |
United States |
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